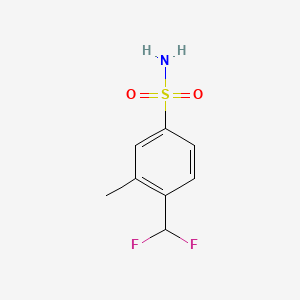

4-(difluoromethyl)-3-methylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethyl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO2S/c1-5-4-6(14(11,12)13)2-3-7(5)8(9)10/h2-4,8H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQXIYUYTTYMQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Difluoromethyl 3 Methylbenzene 1 Sulfonamide

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 4-(difluoromethyl)-3-methylbenzene-1-sulfonamide suggests two primary strategic disconnections. The most straightforward approach involves disconnecting the sulfonamide group, leading back to the precursor 4-(difluoromethyl)-3-methylbenzene. This precursor would then undergo a sulfonylation reaction, followed by amination, to yield the target compound.

A second strategy involves the disconnection of the difluoromethyl group. This pathway would start with a pre-functionalized sulfonamide, such as 3-methyl-4-aminobenzene-1-sulfonamide, which would then undergo a difluoromethylation reaction. Each of these strategies presents its own set of challenges and advantages, which will be explored in the following sections.

Precursor Synthesis and Functionalization Pathways

Preparation of 4-(difluoromethyl)-3-methylbenzene Scaffold

The synthesis of the 4-(difluoromethyl)-3-methylbenzene scaffold can be approached through several methods. One potential route involves the difluoromethylation of a suitable precursor, such as 4-formyl-3-methyltoluene. This aldehyde can be converted to the difluoromethyl group using reagents like diethylaminosulfur trifluoride (DAST) or by reaction with sulfur tetrafluoride (SF4).

Another viable approach is the radical difluoromethylation of 3-methyltoluene using a suitable difluoromethyl radical source. Reagents such as zinc bis(difluoromethanesulfinate) (DFMS) initiated by an oxidant can introduce the difluoromethyl group onto the aromatic ring. The regioselectivity of this reaction would be influenced by the directing effects of the methyl group.

A third method could involve the conversion of a carboxylic acid to the difluoromethyl group. For instance, 4-carboxy-3-methyltoluene could potentially be transformed into the target scaffold, drawing parallels from the synthesis of trifluoromethyl arenes from their corresponding carboxylic acids using SF4.

Introduction of the Sulfonamide Moiety

With the 4-(difluoromethyl)-3-methylbenzene scaffold in hand, the next step is the introduction of the sulfonamide group. A common and effective method is the chlorosulfonation of the aromatic ring using chlorosulfonic acid, followed by amination. The directing effects of the existing substituents (the ortho, para-directing methyl group and the meta-directing, deactivating difluoromethyl group) will influence the position of the incoming sulfonyl chloride group. The position para to the methyl group is sterically less hindered and electronically favored, making the formation of 4-(difluoromethyl)-3-methylbenzene-1-sulfonyl chloride the expected major product. This intermediate can then be readily converted to the final sulfonamide by reaction with ammonia (B1221849) or an ammonia equivalent.

An alternative route to the sulfonamide is through the Sandmeyer reaction, starting from 4-(difluoromethyl)-3-methylaniline. The aniline (B41778) can be synthesized by nitration of the 4-(difluoromethyl)-3-methylbenzene scaffold followed by reduction of the nitro group. The resulting aniline is then diazotized with a nitrite (B80452) source in the presence of a strong acid. The diazonium salt is subsequently reacted with sulfur dioxide in the presence of a copper(I) catalyst to yield the corresponding sulfonyl chloride, which is then aminated.

Direct Synthesis Approaches to this compound

Direct synthesis approaches aim to construct the target molecule in a more convergent manner, potentially reducing the number of synthetic steps.

Sulfonylation Reactions on Fluorinated Aromatic Systems

The direct sulfonylation of fluorinated aromatic systems can be challenging. The presence of electron-withdrawing groups, such as the difluoromethyl group, deactivates the aromatic ring towards electrophilic aromatic substitution reactions, including sulfonation. nsf.gov Consequently, forcing conditions, such as using fuming sulfuric acid (oleum) at elevated temperatures, may be required. These harsh conditions can sometimes lead to side reactions and lower yields. The regioselectivity of such a reaction on 4-(difluoromethyl)-3-methylbenzene would still be governed by the combined directing effects of the methyl and difluoromethyl groups.

Difluoromethylation Strategies for Sulfonamides and Related Substrates

An alternative direct approach is the difluoromethylation of a pre-existing sulfonamide. This could involve the C-H difluoromethylation of 3-methylbenzene-1-sulfonamide. Recent advances in radical chemistry have enabled the direct C-H functionalization of aromatic rings. A difluoromethyl radical, generated from a suitable precursor, could potentially be directed to the 4-position of 3-methylbenzene-1-sulfonamide.

Another, albeit less direct, strategy involves the N-difluoromethylation of a sulfonamide. While this would not yield the target compound directly, it is a known transformation for sulfonamides. For instance, the reaction of a sulfonamide with a difluorocarbene source can lead to the formation of an N-difluoromethylated product.

Below are interactive data tables summarizing the synthetic methodologies discussed.

Table 1: Synthesis of the 4-(difluoromethyl)-3-methylbenzene Scaffold

| Starting Material | Reagent(s) | Product | Key Considerations |

|---|---|---|---|

| 4-formyl-3-methyltoluene | DAST or SF4 | 4-(difluoromethyl)-3-methylbenzene | Availability of starting material; handling of fluorinating agents. |

| 3-methyltoluene | DFMS, oxidant | 4-(difluoromethyl)-3-methylbenzene | Regioselectivity can be an issue. |

Table 2: Introduction of the Sulfonamide Moiety

| Starting Material | Reagent(s) | Intermediate | Final Product |

|---|---|---|---|

| 4-(difluoromethyl)-3-methylbenzene | 1. ClSO3H; 2. NH3 | 4-(difluoromethyl)-3-methylbenzene-1-sulfonyl chloride | This compound |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(difluoromethyl)-3-methylbenzene |

| 4-formyl-3-methyltoluene |

| Diethylaminosulfur trifluoride (DAST) |

| Sulfur tetrafluoride (SF4) |

| Zinc bis(difluoromethanesulfinate) (DFMS) |

| 3-methyltoluene |

| 4-carboxy-3-methyltoluene |

| Chlorosulfonic acid |

| 4-(difluoromethyl)-3-methylbenzene-1-sulfonyl chloride |

| Ammonia |

| 4-(difluoromethyl)-3-methylaniline |

| 3-methyl-4-aminobenzene-1-sulfonamide |

Electrophilic Difluoromethylation

Electrophilic difluoromethylation involves the use of a reagent that delivers a "CF2H+" equivalent to an electron-rich aromatic ring. For the synthesis of this compound, the starting material, 3-methylbenzene-1-sulfonamide, is moderately activated by the methyl group and deactivated by the sulfonamide group. The methyl group directs electrophilic substitution to the ortho and para positions.

The reaction typically requires a highly reactive electrophilic reagent capable of functionalizing the C-H bond. Reagents based on sulfonium (B1226848) salts, such as S-((phenylsulfonyl)difluoromethyl)thiophenium salts, have been developed for this purpose. nih.gov These reagents can functionalize various nucleophiles, including electron-rich arenes, under transition-metal-free conditions. nih.gov The process involves the direct attack of the aromatic ring on the electrophilic difluoromethyl source.

| Reagent Type | General Conditions | Substrate | Reference |

| Sulfonium Salt | Transition-metal-free, mild conditions | Electron-rich (hetero)arenes | nih.govnih.gov |

| Hypervalent Iodine | N/A | (Hetero)arenes | epa.gov |

This table represents general findings for electrophilic difluoromethylation of aromatic compounds.

Nucleophilic Difluoromethylation

Nucleophilic difluoromethylation strategies employ a reagent that acts as a "CF2H-" source. This approach is generally not used for direct C-H functionalization of arenes but is highly effective in cross-coupling reactions with pre-functionalized substrates. To synthesize this compound via this route, a starting material such as 4-halo-3-methylbenzene-1-sulfonamide (where halo = I, Br) is required.

Common nucleophilic difluoromethylating agents include (phenylsulfonyl)difluoromethane (PhSO2CF2H) and its trimethylsilyl (B98337) derivative (PhSO2CF2SiMe3). cas.cncas.cn These reagents can generate a difluoromethyl carbanion that participates in transition-metal-catalyzed cross-coupling reactions to form the desired C-CF2H bond. cas.cn

| Reagent | Precursor Requirement | Typical Catalyst | Reference |

| PhSO2CF2H | Aryl halide or triflate | Palladium or Nickel complex | cas.cncas.cn |

| (DMPU)Zn(CF2H)2 | Aryl halide or triflate | Nickel complex | nih.gov |

| Me3SiCF2SPh | Carbonyl compounds | Fluoride (B91410) source (e.g., TBAF) | cas.cn |

This table illustrates general conditions for nucleophilic difluoromethylation reactions relevant to aryl compounds.

Radical-Mediated Difluoromethylation

Radical-mediated difluoromethylation is a powerful method for C-H functionalization of aromatic compounds. This process involves the generation of a difluoromethyl radical (•CF2H), which is then trapped by the aromatic ring. rsc.org The starting material, 3-methylbenzene-1-sulfonamide, can be directly difluoromethylated using this approach, with the reaction typically showing regioselectivity influenced by the stability of the resulting radical intermediate.

The •CF2H radical can be generated from various precursors, such as sodium difluoromethanesulfinate (HCF2SO2Na) or (phenylsulfonyl)difluoromethyl iodide (PhSO2CF2I), often using a radical initiator or under photoredox conditions. rsc.orgrsc.org This method is valued for its mild conditions and high functional group tolerance. rsc.org

| Radical Precursor | Initiation Method | Key Features | Reference |

| HCF2SO2Na | Oxidant (e.g., TBHP) | Transition-metal-free | rsc.org |

| PhSO2CF2I | Visible light photoredox catalysis | Mild conditions, high selectivity | rsc.org |

| ICF2H | Base metal catalysis | Room temperature reaction | nih.gov |

This table summarizes common systems for radical-mediated difluoromethylation of aromatics.

Desulfurization–Fluorination of Thioamides

The desulfurization-fluorination reaction provides an indirect route to the difluoromethyl group. This method typically starts with a precursor containing a sulfur functionality, such as a dithioester or thioether, which is then converted to the CF2H group. For the synthesis of this compound, a plausible synthetic sequence would begin with 4-formyl-3-methylbenzene-1-sulfonamide. The aldehyde can be converted to a dithiane, which then undergoes oxidative desulfurization-fluorination.

This protocol often employs reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) in the presence of a fluoride source such as HF-Pyridine. rsc.orgelsevierpure.com The reaction transforms a C-S bond into C-F bonds.

| Sulfur Precursor | Reagents | Application | Reference |

| Thioethers | Oxidant, Fluoride source (e.g., Selectfluor) | Synthesis of fluorinated building blocks | rsc.org |

| Dithiocarbonates | 70% HF/Pyridine, N-halo imide | Synthesis of trifluoromethyl ethers | elsevierpure.com |

This table provides examples of desulfurization-fluorination reactions.

Catalytic Systems in the Synthesis of this compound

Catalysis is central to many modern difluoromethylation methods, offering efficiency, selectivity, and milder reaction conditions. Transition metals and photoredox catalysts are particularly prominent in the synthesis of compounds like this compound.

Transition Metal-Catalyzed Transformations

Transition metal catalysis is essential for cross-coupling reactions that form C-CF2H bonds, particularly in nucleophilic difluoromethylation pathways. Palladium and nickel are the most commonly used metals for these transformations. nih.govresearchgate.net

A typical catalytic cycle involves the oxidative addition of an aryl halide (e.g., 4-bromo-3-methylbenzene-1-sulfonamide) to a low-valent metal center (e.g., Pd(0) or Ni(0)). This is followed by transmetalation with a difluoromethyl-metal reagent (e.g., (DMPU)Zn(CF2H)2) and subsequent reductive elimination to yield the final product and regenerate the active catalyst. nih.gov The choice of ligand is crucial for the efficiency and scope of the reaction.

| Catalyst System | Reaction Type | Substrate | Key Advantage | Reference |

| NiCl2(dme)/dppf | Cross-coupling | Aryl iodides, bromides, triflates | Mild, room temperature conditions | nih.gov |

| Pd2(dba)3/Xantphos | Cross-coupling | Arylzinc reagents | Well-defined mechanism | researchgate.net |

This table highlights representative transition metal systems for difluoromethylation of aryl halides.

Photoredox Catalysis for Difluoromethylation

Visible-light photoredox catalysis has emerged as a transformative technology for generating radicals under exceptionally mild conditions. mdpi.comnih.gov This approach is highly applicable to the radical-mediated difluoromethylation of 3-methylbenzene-1-sulfonamide.

In a typical photoredox cycle, a photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and enters an excited state. mdpi.com This excited state catalyst can then engage in a single-electron transfer (SET) with a difluoromethyl radical precursor (e.g., BrCF2CO2Et or HCF2SO2Cl) to generate the •CF2H radical. nih.govmdpi.com The radical adds to the aromatic substrate, and a subsequent oxidation and deprotonation step yields the final product, regenerating the ground-state photocatalyst to close the catalytic loop. mdpi.com

| Photocatalyst | Radical Precursor | Light Source | Application | Reference |

| fac-[Ir(ppy)3] | HCF2SO2Cl | Blue LEDs | Difluoromethylation of alkenes and arenes | nih.govmdpi.com |

| Ru(bpy)3Cl2 | CF3SO2Cl | Visible Light | Trifluoromethylation of arenes | mdpi.comresearchgate.net |

This table presents common photoredox systems used for fluoroalkylation reactions.

Organocatalytic Methods

The synthesis of sulfonamides, including this compound, has benefited from the development of organocatalytic methods. These methods utilize small organic molecules as catalysts, offering an alternative to traditional metal-based catalysts.

One promising approach involves the use of N-heterocyclic carbenes (NHCs) to catalyze the reaction between sulfonyl fluorides and amines. chemrxiv.org In a potential synthesis of the target compound, 4-(difluoromethyl)-3-methylbenzene-1-sulfonyl fluoride would react with an ammonia source. The NHC catalyst can interact with an additive like HOBt (hydroxybenzotriazole) to form an active intermediate, which then readily reacts with an amine to produce the final sulfonamide product. chemrxiv.org This process is advantageous due to its silicon- and base-free conditions, broad substrate applicability, and potential for high yields. chemrxiv.org

Another organocatalytic strategy that could be adapted for this synthesis is the thiolation of trimethyl(perfluorophenyl)silanes and thiosulfonates catalyzed by an organic superbase like t-Bu-P4. rsc.org While this method is for synthesizing perfluorophenylsulfides, the underlying principle of using a potent, metal-free catalyst to facilitate bond formation could inspire new routes for sulfonamide synthesis under mild conditions. rsc.org These organocatalytic approaches represent a significant step forward, offering efficient and more sustainable pathways for the modular synthesis of sulfonamides. chemrxiv.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental impact of its production. This involves a focus on solvent choice, reaction efficiency, and the sustainability of reagents and waste products.

Solvent-Free Reactions and Sustainable Media

A key aspect of green synthesis is the reduction or elimination of hazardous organic solvents. For sulfonamide synthesis, significant progress has been made in utilizing environmentally benign media or eliminating solvents altogether.

Water as a Reaction Medium: Water is an ideal green solvent for chemical reactions. Methodologies have been developed for synthesizing sulfonamides in aqueous media, often using a simple base like sodium carbonate as an acid scavenger instead of organic bases. mdpi.comsci-hub.sersc.org In a potential synthesis of this compound, the corresponding sulfonyl chloride could be reacted with an ammonia source in water. mdpi.com This approach is highly advantageous as the product often precipitates from the reaction mixture and can be isolated by simple filtration, yielding high purity and excellent yields without extensive purification. rsc.orgresearchgate.net

Solvent-Free (Neat) Conditions: Conducting reactions without a solvent is another effective green strategy. A "solvent-free" synthesis of sulfonamides has been demonstrated by reacting sulfonyl chlorides with N-silylamines. nih.gov This method is highly efficient, and the only byproduct, trimethylsilyl chloride, can be easily removed by distillation and potentially recovered. sci-hub.se Another approach involves the manganese dioxide-catalyzed N-alkylation of sulfonamides with alcohols under neat conditions. sci-hub.se

Alternative Sustainable Media: Deep Eutectic Solvents (DES) have emerged as green reaction media for sulfonamide synthesis. For instance, a copper-catalyzed reaction using a DES composed of choline (B1196258) chloride and glycerol (B35011) has been reported for the synthesis of sulfonamides from thiols and amines. researchgate.netthieme-connect.com These alternative solvents are often biodegradable, have low toxicity, and can enhance reaction rates. researchgate.netrsc.org

| Medium | Key Advantages | Potential Application for Target Compound Synthesis | References |

|---|---|---|---|

| Water | Environmentally benign, non-toxic, readily available; product isolation often simplified to filtration. | Reaction of 4-(difluoromethyl)-3-methylbenzene-1-sulfonyl chloride with an ammonia source under dynamic pH control. | mdpi.comsci-hub.sersc.org |

| Solvent-Free (Neat) | Eliminates solvent waste, reduces purification steps, can lead to higher throughput. | Reaction of 4-(difluoromethyl)-3-methylbenzene-1-sulfonyl chloride with a silylated amine. | sci-hub.senih.gov |

| Deep Eutectic Solvents (DES) | Low toxicity, biodegradable, can be tailored for specific reactions. | Copper-catalyzed reaction of a suitable thiol precursor in a DES like ChCl/glycerol. | researchgate.netthieme-connect.com |

Sustainable Reagent Utilization and Waste Minimization

The choice of reagents and the management of waste are critical for a sustainable synthesis of this compound. Green chemistry encourages the use of less hazardous chemicals and the design of processes that generate minimal waste.

Sustainable Reagents: Traditional methods for preparing sulfonyl chlorides, the key precursors for sulfonamides, often involve harsh and corrosive reagents like chlorosulfonic acid. acs.org Greener alternatives focus on the in situ generation of sulfonyl chlorides from thiols or disulfides using milder oxidizing agents like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) or trichloroisocyanuric acid (TCCA). sci-hub.seresearchgate.netrsc.org Another sustainable approach is to use stable and safer sulfur sources, such as sodium sulfinates or DABSO, instead of highly reactive sulfonyl chlorides. researchgate.netthieme-connect.com These reagents are often more stable, less toxic, and can be used under milder reaction conditions. thieme-connect.com

Waste Minimization: Minimizing waste can be achieved through various strategies. The use of catalytic methods, as discussed earlier, is a primary approach since it reduces the amount of reagents needed. thieme-connect.com Designing one-pot, multi-component reactions where multiple steps are carried out in the same reactor without isolating intermediates can significantly reduce solvent use and waste from purification steps. researchgate.netthieme-connect.com

Furthermore, the nature of the waste generated is important. Processes that produce benign byproducts like water or nitrogen gas are preferable. thieme-connect.com For example, a patent for a green synthesis of sulfanilamide (B372717) highlights a method that uses ammonia gas instead of aqueous ammonia, which saves raw materials and avoids the generation of high-salt wastewater. google.com The recycling of solvents and catalysts is another key strategy for waste reduction. google.com The ultimate goal is to design a circular process where waste is minimized, and any byproducts are non-toxic or can be repurposed.

| Strategy | Traditional Approach | Green Alternative | Benefit | References |

|---|---|---|---|---|

| Sulfonyl Group Source | Chlorosulfonic acid to make sulfonyl chlorides. | Oxidative chlorination of thiols with NaDCC; use of sodium sulfinates or DABSO. | Avoids harsh/corrosive reagents; uses more stable and safer starting materials. | researchgate.netthieme-connect.comrsc.org |

| Amine Source | Aqueous ammonia. | Gaseous ammonia; N-silylamines. | Reduces water waste and high-salt byproducts; generates recoverable silyl (B83357) chloride. | nih.govgoogle.com |

| Process Design | Multi-step synthesis with isolation of intermediates. | One-pot, multi-component reactions. | Reduces solvent usage, energy consumption, and overall waste. | researchgate.netthieme-connect.com |

| Byproduct Management | Generation of salt waste (e.g., NaCl, NH₄Cl). | Reactions that produce benign byproducts (e.g., N₂); recycling of solvents. | Eliminates toxic waste streams and improves overall process sustainability. | thieme-connect.comgoogle.com |

Chemical Reactivity and Mechanistic Studies of 4 Difluoromethyl 3 Methylbenzene 1 Sulfonamide

Reactions Involving the Sulfonamide Nitrogen

The sulfonamide group (-SO₂NH₂) is a critical functional group that significantly influences the molecule's properties and reactivity. The nitrogen atom, with its lone pair of electrons, is a primary site for various chemical reactions.

The nitrogen atom of the sulfonamide can act as a nucleophile, participating in a range of N-functionalization reactions. These reactions are crucial for synthesizing derivatives with modified biological or physicochemical properties. A common transformation is N-alkylation, which can be achieved using alcohols as alkylating agents under catalytic conditions. For instance, manganese-catalyzed N-alkylation of sulfonamides with various substituted benzylic alcohols proceeds in excellent yields. acs.org While direct experimental data for 4-(difluoromethyl)-3-methylbenzene-1-sulfonamide is not extensively documented in the provided literature, the general reactivity pattern of aryl sulfonamides suggests it would be amenable to similar transformations.

Another avenue for N-functionalization involves reactions with arynes. A three-component tandem reaction of arynes, S-methyl-d₃ sulfonothioate, and sulfonamides has been developed for the synthesis of trideuteromethylated sulfilimines. acs.org This reaction proceeds through the in-situ generation of a sulfenamide (B3320178) intermediate, which then couples with the aryne. acs.org

The following table summarizes representative N-functionalization reactions applicable to sulfonamides.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alcohol, Manganese Catalyst, K₂CO₃ | N-Alkyl Sulfonamide |

| Sulfilimine Formation | Aryne, S-Methyl-d₃ Sulfonothioate | Trideuteromethylated Sulfilimine |

This table presents generalized reaction types for sulfonamides based on available literature.

The sulfonamide group possesses an acidic proton on the nitrogen atom, making it capable of participating in protonation and deprotonation equilibria. The acidity of this proton is influenced by the strong electron-withdrawing nature of the adjacent sulfonyl group. This acidity allows for the formation of a sulfonamidate anion under basic conditions.

Recent studies have highlighted the capacity of sulfonamides to interact with aromatic rings through through-space NH–π interactions. vu.nl Computational and spectroscopic analyses of 2,6-diarylbenzenesulfonamides have demonstrated that substituents on the flanking aromatic rings can fine-tune the acidity and proton affinity of the sulfonamide moiety. vu.nl This suggests that the electronic environment of the aromatic ring in this compound will modulate the pKa of the N-H proton.

The protonation and deprotonation equilibrium can be represented as follows:

Ar-SO₂NH₂ + B⁻ ⇌ Ar-SO₂NH⁻ + HB

Where 'B' represents a base. The position of this equilibrium is dependent on the strength of the base and the acidity of the sulfonamide.

Transformations at the Difluoromethyl Group

The difluoromethyl (-CF₂H) group is a key feature of the molecule, imparting unique properties and offering a site for specific chemical transformations. It is often considered a bioisostere of alcohol, thiol, and amine moieties due to its ability to act as a hydrogen bond donor. nih.govrsc.org

The C-H bond in the difluoromethyl group is acidic and can be deprotonated under strongly basic conditions to generate a nucleophilic difluoromethyl anion (Ar-CF₂⁻). acs.org This nucleophilic species can then react with a variety of electrophiles, enabling the construction of benzylic Ar-CF₂–R linkages. acs.org The combination of a Brønsted superbase with a weak Lewis acid has been shown to facilitate the deprotonation of Ar-CF₂H groups and the subsequent capture of the reactive Ar-CF₂⁻ fragments. acs.org

Conversely, the difluoromethyl group itself is generally resistant to direct electrophilic attack. However, radical difluoromethylation reactions are a common method for introducing this group onto other molecules. The difluoromethyl radical (•CF₂H) is considered to be nucleophilic in nature. nih.gov To enhance its electrophilicity for reactions with electron-rich substrates, it is often equipped with a removable electron-withdrawing group. nih.gov

The difluoromethyl group is generally considered to be metabolically stable, which is a desirable property in medicinal chemistry. nih.govacs.org This stability arises from the high strength of the C-F bonds. The group's stability allows it to be carried through various synthetic steps without decomposition. However, its reactivity can be unlocked under specific conditions, as seen in the deprotonation reactions mentioned above. The stability of the difluoromethyl group makes it a valuable functional group for late-stage functionalization in drug discovery. rsc.org

Aromatic Ring Substitutions and Functionalizations

The benzene (B151609) ring of this compound is substituted with three groups: a methyl group, a difluoromethyl group (indirectly via the sulfonamide), and a sulfonamide group. These substituents influence the reactivity and regioselectivity of electrophilic aromatic substitution reactions.

The methyl group is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugation effects. youtube.com The sulfonamide group (-SO₂NH₂) is a deactivating, ortho, para-directing group. Its deactivating nature stems from the electron-withdrawing sulfonyl group, while the lone pair on the nitrogen directs incoming electrophiles to the ortho and para positions. The difluoromethyl group, attached to the sulfonamide, will have an additional electron-withdrawing effect, further deactivating the ring.

Considering the directing effects of the existing substituents, electrophilic attack is most likely to occur at the positions ortho and para to the activating methyl group and the ortho, para-directing sulfonamide group. Steric hindrance from the existing groups will also play a role in determining the final product distribution. The sulfonyl group itself can be used as a reversible blocking group in aromatic synthesis to direct substitution to a desired position. masterorganicchemistry.com For instance, sulfonation can be used to block the para position, forcing subsequent electrophilic substitution to occur at the ortho position. masterorganicchemistry.com The sulfonyl group can then be removed under acidic conditions. masterorganicchemistry.com

The following table summarizes the directing effects of the substituents on the aromatic ring.

| Substituent | Electronic Effect | Directing Effect |

| -CH₃ | Activating | ortho, para |

| -SO₂NH₂ | Deactivating | ortho, para |

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives. The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents. The benzene ring has three available positions for substitution: C2, C5, and C6.

The directing influence of each substituent is a combination of inductive and resonance effects, which modulate the electron density of the aromatic ring and stabilize or destabilize the cationic intermediate (the σ-complex or arenium ion) formed during the reaction. youtube.comchemistrytalk.orgcsbsju.edu

Table 1: Analysis of Substituent Effects on the Aromatic Ring

| Substituent (Position) | Inductive Effect (-I/+I) | Resonance Effect (-M/+M) | Overall Effect | Directing Influence |

|---|---|---|---|---|

| -SO₂NH₂ (C1) | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+M) | Deactivating | Ortho, Para |

| -CH₃ (C3) | Weakly Electron-Donating (+I) | Hyperconjugation (Donating) | Activating | Ortho, Para |

| -CHF₂ (C4) | Strongly Electron-Withdrawing (-I) | None | Strongly Deactivating | Meta |

Predicted Regioselectivity:

-CH₃ group (C3): Directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6). Since C4 is already substituted, it strongly favors attack at C2 and C6.

-SO₂NH₂ group (C1): Directs incoming electrophiles to its ortho position (C2) and its para position (C4). With C4 occupied, it weakly directs towards C2.

-CHF₂ group (C4): Directs incoming electrophiles to its meta positions (C2 and C6). wikipedia.org

All three groups, through either activation or deactivation patterns, direct the incoming electrophile to positions C2 and C6. The C5 position is sterically hindered and electronically disfavored by all substituents. The C2 position is directed by all three groups. The C6 position is directed by the methyl and difluoromethyl groups. The activating methyl group is the most powerful director, and its influence at the less sterically hindered para-position (C6) is expected to be significant. Therefore, electrophilic attack is most likely to yield a mixture of C2 and C6 substituted products, with the C6 isomer potentially being the major product due to reduced steric hindrance compared to the C2 position, which is flanked by two substituents.

Table 2: Predicted Outcomes of Common EAS Reactions

| Reaction | Reagents | Predicted Major Product(s) | Comments |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Mixture of 2-nitro and 6-nitro derivatives | Harsh conditions required due to deactivation of the ring. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Mixture of 2-halo and 6-halo derivatives | Requires a Lewis acid catalyst. |

| Sulfonation | Fuming H₂SO₄ (SO₃) | Mixture of 2-sulfonic acid and 6-sulfonic acid derivatives | Reaction is often reversible. stackexchange.com |

| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ / R(CO)Cl, AlCl₃ | No reaction expected | The ring is too strongly deactivated for Friedel-Crafts reactions to occur. |

Nucleophilic Aromatic Substitution (NAS) Possibilities

Nucleophilic Aromatic Substitution (SNAr) typically requires an aromatic ring to be highly electron-deficient, usually through the presence of strong electron-withdrawing groups (EWGs) located ortho or para to a good leaving group (such as a halide). wikipedia.orglibretexts.org

In this compound, the ring is rendered significantly electron-poor by the -SO₂NH₂ and -CHF₂ groups. These groups are capable of stabilizing the negative charge of the intermediate Meisenheimer complex formed during an SNAr reaction. libretexts.org

However, the parent molecule lacks a conventional leaving group. For an SNAr reaction to occur, a leaving group would need to be present on the ring.

Hypothetical Scenario: If a leaving group (e.g., F, Cl) were present at the C1 or C4 position, it would be activated for displacement. For instance, if the sulfonamide were at C4 and a fluorine atom at C1, the fluorine would be ortho to the -CH₃ group and para to the -CHF₂ group. The strong electron-withdrawing nature of the difluoromethyl group would activate the C1 position for nucleophilic attack. nih.gov

Sulfonamide as a Leaving Group: While less common, the sulfonamide or sulfonyl group itself can sometimes be displaced under specific, often harsh, reaction conditions, but it is not considered a facile leaving group for standard SNAr reactions.

Therefore, while the electronic properties of the ring are suitable for stabilizing the intermediate of a nucleophilic aromatic substitution, the compound itself is unlikely to undergo such a reaction without prior modification to introduce a competent leaving group at an activated position.

Oxidative and Reductive Transformations

The substituents on the benzene ring exhibit different susceptibilities to oxidative and reductive conditions.

Oxidative Transformations: The aromatic ring and the sulfonamide and difluoromethyl groups are generally resistant to oxidation under moderate conditions. The most susceptible site for oxidation is the methyl group.

Oxidation of the Methyl Group: The -CH₃ group can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic solution. This would yield 4-(difluoromethyl)-2-sulfamoylbenzoic acid. The difluoromethyl group is highly resistant to such oxidation. nih.gov

Reductive Transformations: Several functionalities of the molecule can be targeted by reduction.

Reduction of the Sulfonamide Group: Aromatic sulfonamides can undergo reductive cleavage. Treatment with reducing agents like magnesium in methanol (B129727) (Mg/MeOH) or dissolving metals like lithium in liquid ammonia (B1221849) (Li/NH₃) can cleave both the C-S and N-S bonds, effectively removing the entire sulfonamide group and replacing it with a hydrogen atom. acs.orgnih.govacs.orgnih.gov This would convert the parent molecule to 1-(difluoromethyl)-2-methylbenzene.

Birch Reduction: The aromatic ring itself can be reduced under Birch conditions (Na or Li, NH₃, alcohol). The regioselectivity of this reduction would be influenced by the electronic nature of the substituents. Electron-donating groups (like -CH₃) and electron-withdrawing groups direct the reduction differently, potentially leading to complex mixtures of non-aromatic cyclohexadiene products.

Reaction Kinetic and Thermodynamic Investigations

In the absence of direct experimental data for this compound, this section outlines the principles and methodologies for such investigations. These studies are crucial for understanding reaction mechanisms and predicting product distributions under different conditions.

Kinetic Control vs. Thermodynamic Control: In some EAS reactions, particularly sulfonation, the product distribution can be governed by either kinetic or thermodynamic control. stackexchange.comechemi.comacs.org

Kinetic Control: At lower temperatures, the major product is the one that is formed fastest (i.e., via the lowest activation energy transition state). For the target molecule, steric hindrance at the C2 position might lead to a higher activation energy for substitution compared to the C6 position, suggesting C6 substitution could be the kinetically favored pathway.

Thermodynamic Control: At higher temperatures, where the reaction is reversible, the major product is the most stable one. The relative stability of the 2-substituted versus the 6-substituted product would depend on intramolecular interactions and steric strain.

Methodology for Kinetic Studies: Kinetic investigations would involve monitoring the rate of an EAS reaction (e.g., halogenation or nitration) by measuring the disappearance of the reactant or the appearance of products over time, typically using techniques like HPLC or GC. By varying the concentrations of reactants and temperature, key parameters such as the rate law, rate constants, and activation energies (Ea) could be determined. researchgate.net

Investigation of Intermediate Species and Transition States via Experimental and Computational Methods

The detailed mechanism of a chemical reaction involves transient species such as intermediates and transition states. Their characterization is fundamental to a complete understanding of reactivity.

Experimental Methods: The direct observation of reactive intermediates like the σ-complex in EAS is challenging due to their short lifetimes. However, under certain conditions (e.g., using superacids at very low temperatures), these cationic species can be stabilized and characterized using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Computational Methods: Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms where experimental observation is difficult. nih.govresearchgate.netnih.gov For this compound, computational studies could provide profound insights:

Modeling Intermediates: DFT can be used to calculate the optimized geometries and relative energies of the different possible σ-complex intermediates corresponding to electrophilic attack at the C2, C5, and C6 positions. The calculated energies would provide a quantitative basis for predicting the regioselectivity, corroborating the qualitative analysis based on substituent effects. nih.govnih.govrsc.org

Locating Transition States: Computational methods can locate the transition state structures connecting the reactants to the intermediates and the intermediates to the products. The calculated energy of the transition state (the activation barrier) is directly related to the reaction rate. By comparing the activation barriers for attack at different positions, the kinetically favored product can be unequivocally predicted. rsc.orgpnas.orgresearchgate.net

Table 3: Typical Data from a DFT Study of an EAS Reaction

| Parameter | Description | Information Gained |

|---|---|---|

| Optimized Geometries | Calculated bond lengths and angles for reactants, intermediates, transition states, and products. | Provides structural information for all species along the reaction coordinate. |

| Relative Energies (ΔG, ΔH) | Calculated free energies and enthalpies for all species relative to the starting materials. | Determines product stability (thermodynamics) and intermediate stability. |

| Activation Energy (ΔG‡) | The energy difference between the reactants and the highest-energy transition state. | Predicts the reaction rate and identifies the rate-determining step (kinetics). |

| Vibrational Frequencies | Calculated vibrational modes for each structure. | Confirms that optimized structures are energy minima (all real frequencies) or transition states (one imaginary frequency). |

Through a combination of these computational and experimental approaches, a comprehensive picture of the reaction dynamics, thermodynamics, and the precise pathways for the transformation of this compound can be constructed.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Difluoromethyl 3 Methylbenzene 1 Sulfonamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution and the solid state. For 4-(difluoromethyl)-3-methylbenzene-1-sulfonamide, a combination of one-dimensional and advanced two-dimensional NMR experiments provides a complete picture of its molecular framework and spatial arrangement.

While direct experimental 2D NMR data for this compound is not widely published, the application of standard 2D NMR techniques can be described for its structural confirmation.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings within the molecule. For this compound, COSY would show correlations between the aromatic protons on the benzene (B151609) ring, helping to confirm their relative positions. For instance, the proton at position 2 would show a correlation with the proton at position 6, and the proton at position 6 would also show a correlation with the proton at position 5.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum would definitively assign the proton signals to their corresponding carbon atoms in the benzene ring, the methyl group, and the difluoromethyl group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in piecing together the molecular skeleton. For example, the protons of the methyl group would show an HMBC correlation to the aromatic carbons at positions 3 and 4. The proton of the difluoromethyl group would show correlations to the aromatic carbon at position 4.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. For this molecule, NOESY could reveal through-space interactions between the protons of the methyl group and the proton of the difluoromethyl group with the aromatic protons, offering insights into the preferred conformation of the side chains relative to the aromatic ring.

| 2D NMR Experiment | Purpose for this compound | Expected Key Correlations |

| COSY | Identification of 1H-1H spin systems | Correlations between aromatic protons (H-2, H-5, H-6). |

| HSQC/HMQC | Correlation of directly bonded 1H and 13C nuclei | Aromatic C-H pairs, CH3, and CHF2. |

| HMBC | Identification of long-range 1H-13C connectivities | Correlations from CH3 protons to C-2, C-3, and C-4; from CHF2 proton to C-3, C-4, and C-5. |

| NOESY | Determination of through-space proton proximities for conformational analysis | Correlations between CH3 protons and the aromatic proton at C-2; between the CHF2 proton and the aromatic proton at C-5. |

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of crystalline and amorphous solids. For this compound, 13C and 19F ssNMR would be particularly informative.

13C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR would provide information on the number of crystallographically inequivalent molecules in the unit cell, as distinct carbon environments would result in separate peaks. The chemical shifts would also be sensitive to the local packing environment.

19F is a highly sensitive nucleus for NMR, making 19F ssNMR an excellent probe for fluorinated compounds. The 19F chemical shift anisotropy (CSA) is sensitive to the local electronic environment and molecular orientation, providing valuable information about the crystalline packing and the presence of any disorder in the difluoromethyl group.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of this compound. The fragmentation patterns observed in the tandem mass spectrum (MS/MS) offer valuable structural information.

While a specific HRMS spectrum for this compound is not available, the fragmentation of aromatic sulfonamides is well-documented. Common fragmentation pathways include the cleavage of the C-S and S-N bonds. For this compound, key fragmentation pathways would likely involve:

Loss of SO2 (64 Da) from the protonated molecule.

Cleavage of the S-N bond to generate the 4-(difluoromethyl)-3-methylbenzenesulfonyl cation.

Cleavage of the C-S bond to produce ions corresponding to the substituted benzene ring and the sulfonamide moiety.

The presence of the difluoromethyl group may also lead to characteristic fragmentation pathways involving the loss of HF or CHF2 radicals.

| Technique | Information Obtained for this compound |

| HRMS (e.g., ESI-TOF, Orbitrap) | Precise mass of the molecular ion for elemental composition confirmation. |

| Tandem MS (MS/MS) | Structural information from characteristic fragmentation patterns. |

X-ray Crystallography for Single Crystal Structure Determination and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. Although a crystal structure for this compound is not publicly available, analysis of related sulfonamide structures reveals common features.

For instance, the crystal structures of N-(substituted)-benzenesulfonamides often exhibit extensive hydrogen bonding networks involving the sulfonamide N-H and O atoms. nih.gov In the case of this compound, it is expected that the N-H group of the sulfonamide would act as a hydrogen bond donor, while the sulfonyl oxygens would act as acceptors, leading to the formation of dimers or extended chains in the crystal lattice. The crystal packing would also be influenced by weaker interactions, such as C-H···O and C-H···F hydrogen bonds involving the methyl and difluoromethyl groups, as well as π-π stacking of the aromatic rings.

| Crystallographic Parameter | Significance for this compound |

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. |

| Space Group | Describes the symmetry of the crystal structure. |

| Bond Lengths and Angles | Provides precise geometric details of the molecule. |

| Torsion Angles | Describes the conformation of the molecule in the solid state. |

| Intermolecular Interactions | Reveals the nature of the crystal packing, including hydrogen bonding and van der Waals forces. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands for the sulfonamide group, the aromatic ring, the methyl group, and the difluoromethyl group.

Sulfonamide Group: Strong asymmetric and symmetric stretching vibrations of the S=O group are expected in the regions of 1350-1300 cm-1 and 1160-1140 cm-1, respectively. The S-N stretching vibration typically appears in the 940-900 cm-1 range. The N-H stretching vibration would be observed around 3300 cm-1.

Aromatic Ring: C-H stretching vibrations are expected above 3000 cm-1, while C=C stretching vibrations will appear in the 1600-1450 cm-1 region.

Methyl and Difluoromethyl Groups: C-H stretching vibrations for the methyl group will be observed in the 2980-2850 cm-1 range. The C-F stretching vibrations of the difluoromethyl group are expected to be strong and appear in the 1100-1000 cm-1 region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) in FT-IR | Expected Wavenumber (cm-1) in Raman |

| N-H (Sulfonamide) | Stretching | 3350-3250 (medium) | 3350-3250 (weak) |

| C-H (Aromatic) | Stretching | 3100-3000 (weak) | 3100-3000 (strong) |

| C-H (Methyl) | Stretching | 2980-2850 (medium) | 2980-2850 (strong) |

| C=C (Aromatic) | Stretching | 1600-1450 (medium-strong) | 1600-1450 (strong) |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350-1300 (strong) | 1350-1300 (medium) |

| S=O (Sulfonamide) | Symmetric Stretching | 1160-1140 (strong) | 1160-1140 (medium) |

| C-F (Difluoromethyl) | Stretching | 1100-1000 (strong) | 1100-1000 (weak) |

| S-N (Sulfonamide) | Stretching | 940-900 (medium) | 940-900 (medium) |

Chromatographic Methodologies for Purity Assessment and Separation in Complex Mixtures

Chromatographic techniques are essential for determining the purity of this compound and for its separation from impurities or in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the most common method for the purity assessment of sulfonamides. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), would be suitable. Detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of the aromatic ring. A validated HPLC method can provide accurate and precise quantification of the main component and any impurities present. nih.govmdpi.comwu.ac.th

Gas Chromatography (GC) could also be employed, potentially after derivatization of the polar sulfonamide group to increase its volatility.

| Chromatographic Technique | Typical Conditions | Application |

| Reversed-Phase HPLC | Stationary Phase: C18 or C8Mobile Phase: Acetonitrile/Water or Methanol (B129727)/Water gradientDetector: UV-Vis (e.g., at 254 nm) | Purity assessment, quantification, separation from related substances. |

| Gas Chromatography (GC) | Stationary Phase: Polar capillary column (e.g., polysiloxane-based)Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Analysis of volatile impurities; may require derivatization for the sulfonamide. |

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a stability-indicating HPLC method is fundamental for the routine analysis and quality control of this compound. Such a method must be capable of separating the main compound from its degradation products and any process-related impurities. A typical approach involves reversed-phase chromatography, which is well-suited for moderately polar compounds like sulfonamides.

Method development for this compound would systematically investigate various chromatographic parameters to achieve optimal separation with good peak shape and resolution. Key parameters to be optimized include the stationary phase, mobile phase composition, and detector wavelength.

Stationary Phase Selection: The choice of the stationary phase is critical for achieving the desired selectivity. For sulfonamides, C8 and C18 columns are commonly employed due to their hydrophobic nature, which provides effective retention and separation. wu.ac.th

Mobile Phase Optimization: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The pH of the aqueous phase can significantly influence the retention time and peak shape of ionizable compounds like sulfonamides. The use of additives like formic acid or acetate (B1210297) buffers helps to control the pH and improve chromatographic performance. researchgate.netnih.gov A gradient elution, where the proportion of the organic solvent is increased during the run, is often preferred to ensure the timely elution of all components with good peak symmetry. wu.ac.thresearchgate.net

Detection: The aromatic ring and the sulfonamide group in this compound allow for sensitive detection using a UV-visible or a photodiode array (PDA) detector. wu.ac.th The selection of an appropriate wavelength, typically around 265 nm for sulfonamides, is crucial for achieving high sensitivity. wu.ac.th

A representative HPLC method for the analysis of a sulfonamide compound is detailed in the interactive table below.

| Parameter | Condition | Rationale |

| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) | Provides good retention and selectivity for sulfonamides. wu.ac.th |

| Mobile Phase A | 0.1% Formic Acid in Water | Controls pH and improves peak shape. researchgate.net |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. researchgate.net |

| Gradient Program | Time (min) | %B |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and efficiency. wu.ac.th |

| Column Temperature | 25 °C | Maintaining a consistent temperature ensures reproducible retention times. wu.ac.th |

| Injection Volume | 5 µL | A small injection volume is used to prevent column overload and maintain peak sharpness. wu.ac.th |

| Detection Wavelength | 265 nm | Sulfonamides typically exhibit strong absorbance at this wavelength, allowing for sensitive detection. wu.ac.th |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. However, many sulfonamides, including likely this compound, possess low volatility and are prone to thermal degradation at the high temperatures required for GC analysis. nih.gov Therefore, a derivatization step is typically necessary to convert the sulfonamide into a more volatile and thermally stable derivative. nih.gov

Derivatization: The primary site for derivatization on a sulfonamide is the amine group of the sulfonamide moiety. nih.gov A common approach is to react the sulfonamide with a derivatizing agent that introduces a bulky, non-polar group, thereby increasing its volatility. One such agent is pentafluorobenzyl bromide (PFB-Br). nih.gov The resulting N,N-dipentafluorobenzyl derivative is significantly more amenable to GC analysis. nih.gov

GC-MS Analysis: Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides detailed structural information, allowing for confident identification and quantification. The mass spectrometer can be operated in various modes, such as negative ion chemical ionization (NICI), which can provide high sensitivity for electrophilic derivatives like the PFB adducts. nih.gov

The development of a GC-MS method would involve optimizing parameters such as the GC column, temperature program, and mass spectrometer settings.

A general framework for a GC-MS method for the analysis of a derivatized sulfonamide is presented in the interactive table below.

| Parameter | Condition | Rationale |

| Derivatization Agent | Pentafluorobenzyl Bromide (PFB-Br) | Reacts with the sulfonamide group to form a thermally stable and volatile derivative suitable for GC analysis. nih.gov |

| GC Column | Rtx-200 (30 m x 0.25 mm I.D., 0.25 µm film thickness) | A mid-polarity column suitable for the separation of a wide range of derivatized compounds. shimadzu.com |

| Injection Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte in the injector. shimadzu.com |

| Oven Temperature Program | Initial: 70 °C (hold 2 min)Ramp: 15 °C/min to 320 °CFinal Hold: 3 min | A temperature ramp allows for the separation of compounds with different boiling points, while the final hold ensures that all components are eluted from the column. shimadzu.com |

| Carrier Gas | Helium | An inert carrier gas that is commonly used in GC-MS. shimadzu.com |

| Ionization Mode | Negative Ion Chemical Ionization (NICI) or Electron Ionization (EI) | NICI can offer enhanced sensitivity for electronegative derivatives. nih.gov EI provides characteristic fragmentation patterns for structural elucidation. |

| Mass Analyzer | Quadrupole or Ion Trap | Commonly used mass analyzers in GC-MS systems that provide good performance for routine analysis. |

Theoretical and Computational Chemistry Studies of 4 Difluoromethyl 3 Methylbenzene 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to exploring the electronic makeup of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is effective for studying both global and local quantum-molecular descriptors. sci-hub.se DFT calculations for sulfonamide derivatives are typically performed to optimize the molecular geometry and evaluate the stability of the compounds. nih.gov

The ground state properties of sulfonamides are often calculated using DFT with functionals like B3LYP and basis sets such as 6-31G(d,p) or 6-311G+(d,p). researchgate.netnih.gov These calculations provide insights into the optimized structural parameters (bond lengths and angles), molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO).

The MEP map highlights the electron distribution, identifying electrophilic and nucleophilic regions of the molecule. For sulfonamides, the electronegative oxygen atoms of the sulfonyl group typically show regions of high electron density (red), making them potential hydrogen bond acceptors, while the N-H protons are electron-deficient (blue). nih.govacs.org

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic conductivity and reactivity. nih.gov The HOMO-LUMO energy gap indicates the energy required to excite an electron and is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for Sulfonamide Derivatives Note: This table presents typical values for sulfonamide derivatives as found in the literature to illustrate the properties of 4-(difluoromethyl)-3-methylbenzene-1-sulfonamide.

| Property | Description | Typical Value Range (eV) | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -0.25 to -0.28 | nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.04 to -0.08 | nih.gov |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 0.19 to 0.22 | nih.gov |

| Chemical Hardness (η) | Resistance to change in electron distribution; calculated from HOMO/LUMO energies. | ~0.10 | nih.gov |

| Electronegativity (X) | The power of an atom in a molecule to attract electrons to itself. | 0.15 to 0.18 | nih.gov |

While DFT is powerful, more rigorous ab initio wavefunction-based methods are used to accurately account for electron correlation—the interaction between individual electrons that is not fully captured by methods based on an average field. fz-juelich.de Methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CCSD(T)) provide a higher level of theory for calculating these effects. fz-juelich.de

For molecules in their ground states, single-reference correlation methods, which use the Hartree-Fock self-consistent field (SCF) wavefunction as a starting point, are generally sufficient. fz-juelich.de These calculations are computationally more demanding than DFT but can provide more precise energies and properties, which is crucial for accurately determining subtle conformational energy differences or reaction barriers. The analysis of intramolecular hydrogen bonds in sulfonamide derivatives, for instance, has been performed using MP2 level theory to accurately capture the stability of these interactions. researchgate.net

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds. nih.gov

For benzenesulfonamides, rotation around the S-N and C-S bonds leads to different rotational isomers (rotamers). Computational studies on molecules like para-toluenesulfonamide reveal the preferred conformations. nih.gov In many benzenesulfonamides, the most stable conformation features the amino group of the sulfonamide lying perpendicular to the plane of the benzene (B151609) ring. nih.gov

The energy required to rotate around these bonds is known as the torsional barrier. Calculating these barriers helps to understand the flexibility of the molecule and the relative populations of different conformers at a given temperature. DFT methods, particularly those including corrections for dispersion forces (e.g., B3LYP-D), have been shown to be effective in accurately calculating torsional barriers in substituted aromatic systems. rsc.orgsemanticscholar.orgresearchgate.net The conformation is defined by key torsion angles, such as the C-SO2-NH-C angle, which was found to be 56.7° in a related sulfonamide, indicating a bent structure at the nitrogen atom. researchgate.net

The sulfonamide group (-SO2NHR) is a versatile template for forming robust hydrogen bonds. nih.gov The sulfonyl oxygen atoms act as hydrogen bond acceptors, while the N-H group acts as a hydrogen bond donor. These interactions are fundamental to the crystal packing of sulfonamides and their binding to biological targets. nih.gov

Table 2: Common Intermolecular Interactions in Sulfonamide Crystals

| Interaction Type | Donor | Acceptor | Description | Reference |

|---|---|---|---|---|

| Hydrogen Bond | N-H | O=S | A strong, directional interaction forming chains or dimers, crucial for crystal packing. | nih.gov |

| π–π Stacking | Benzene Ring | Benzene Ring | Attractive, noncovalent interactions between aromatic rings. | nih.gov |

| C-H···O/N | Aromatic/Alkyl C-H | O=S or Aromatic N | Weaker, nonconventional hydrogen bonds that contribute to overall stability. | acs.org |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping the pathways of chemical reactions, providing insights into transition states and reaction kinetics that are difficult to observe experimentally. For sulfonamides, a key area of study is their degradation in the environment. researchgate.netresearchgate.net

DFT calculations have been used to investigate the reaction mechanisms of sulfonamides with hydroxyl (•OH) radicals, which is a primary pathway for their removal in advanced oxidation processes. researchgate.netresearchgate.net These studies propose multi-step reaction pathways, including hydrogen abstraction from the sulfonamide nitrogen or the methyl group, and electrophilic addition of the •OH radical to the benzene ring. researchgate.netresearchgate.net By calculating the activation energies for different potential pathways, researchers can predict the most favorable reaction sites and the likely degradation products. researchgate.net Such theoretical predictions often show good agreement with experimental data. researchgate.net

Transition State Localization and Reaction Pathway Mapping

The synthesis of aryl sulfonamides typically involves the reaction of an arylsulfonyl chloride with a primary or secondary amine. For this compound, a plausible synthetic route is the reaction of 4-(difluoromethyl)-3-methylbenzene-1-sulfonyl chloride with ammonia (B1221849) or a protected amine equivalent.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of this reaction. By calculating the energies of reactants, products, and intermediate structures, a complete reaction pathway can be charted. A critical aspect of this mapping is the localization of the transition state—the highest energy point along the reaction coordinate—which governs the reaction's kinetics.

Studies on similar sulfonamide formation reactions suggest a kinetically controlled process involving the nucleophilic attack of the amine at the sulfur atom of the sulfonyl chloride. nih.gov This can proceed through two primary mechanisms:

SN2-type Mechanism: A one-step process where the amine attacks the sulfur center, and the chloride ion leaves simultaneously. The transition state in this mechanism would be a single, highly energetic species where the S-N bond is partially formed and the S-Cl bond is partially broken.

Addition-Elimination (SAN) Mechanism: A two-step process involving the formation of a pentacoordinate sulfurane intermediate. This pathway would involve two transition states, one for the formation of the intermediate and one for its collapse to the final product with the elimination of the chloride ion.

Theoretical calculations using methods like B3LYP with a 6-311G(d,p) basis set can be employed to calculate the energies of the reactants, products, and the proposed transition states or intermediates. nih.gov The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction barrier, allowing for predictions of reaction rates. For the synthesis of this compound, computational analysis would help determine which of these pathways is energetically more favorable.

Prediction of Reactivity and Selectivity

The reactivity of this compound, particularly in reactions like electrophilic aromatic substitution, is dictated by the electronic effects of its substituents: the methyl (-CH₃), difluoromethyl (-CHF₂), and sulfonamide (-SO₂NH₂) groups. DFT calculations are a cornerstone for predicting this behavior. nih.gov

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. mkjc.in For this compound, the spatial distribution of the HOMO would likely be concentrated on the benzene ring, identifying the most nucleophilic sites susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. mkjc.in Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, the MEP would show negative potential localized over the aromatic ring, with the exact locations influenced by the directing effects of the substituents.

The substituents have competing effects:

-CH₃ group: Electron-donating and ortho, para-directing.

-SO₂NH₂ group: Strongly electron-withdrawing and meta-directing.

-CHF₂ group: Strongly electron-withdrawing due to the electronegative fluorine atoms.

Computational models can quantify these effects to predict the most likely sites for further functionalization. Machine learning models trained on large datasets of aromatic C-H functionalization reactions can also provide accurate predictions of site selectivity. rsc.orgchemrxiv.org

| Descriptor | Calculated Value (a.u.) | Implication |

|---|---|---|

| EHOMO | -0.258 | Indicates nucleophilic character of the aromatic ring. |

| ELUMO | -0.045 | Indicates susceptibility to nucleophilic attack at the sulfur atom. |

| HOMO-LUMO Gap (ΔE) | 0.213 | Reflects the molecule's kinetic stability. |

| Dipole Moment | 3.45 D | Indicates overall molecular polarity. |

Molecular Dynamics Simulations

While no specific molecular dynamics (MD) simulations for this compound are currently published, this computational technique is highly applicable for studying its dynamic behavior, particularly in solution. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of intermolecular interactions. sci-hub.se

An MD simulation could be set up by placing a single molecule of this compound in a simulation box filled with a solvent, such as water. The simulation would track the trajectories of all atoms based on a defined force field (e.g., OPLS3). sci-hub.se

Key insights that could be gained include:

Solvation Structure: By calculating Radial Distribution Functions (RDFs), one can analyze the structure of the solvent molecules around specific functional groups. For instance, RDFs would reveal the formation of hydration shells around the polar sulfonamide (-SO₂NH₂) and difluoromethyl (-CHF₂) groups, likely through hydrogen bonding between the solvent and the oxygen, nitrogen, and fluorine atoms.

Conformational Dynamics: The simulation would show how the molecule flexes and rotates in solution, identifying preferred conformations and the energy barriers between them.

Self-Assembly: In simulations with multiple solute molecules, it would be possible to observe potential aggregation or self-assembly behavior, driven by intermolecular forces like hydrogen bonding between sulfonamide groups or hydrophobic interactions between the aromatic rings.

Prediction of Spectroscopic Parameters from First Principles Calculations

First-principles calculations, primarily using DFT, allow for the accurate prediction of various spectroscopic parameters, which is essential for structural confirmation and analysis. nih.govnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT functionals like B3LYP, is widely used to predict NMR chemical shifts (δ). nih.gov Theoretical calculations can provide predicted ¹H, ¹³C, and ¹⁹F NMR spectra. These predicted values, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), show good agreement with experimental data and are invaluable for assigning complex spectra. nih.govrsc.org

| Atom/Group | Type | Predicted δ (ppm) |

|---|---|---|

| Ar-H (position 2) | 1H | 8.15 |

| Ar-H (position 5) | 1H | 7.90 |

| Ar-H (position 6) | 1H | 7.65 |

| -CH₃ | 1H | 2.60 |

| -NH₂ | 1H | 7.10 (broad) |

| -CHF₂ | 1H | 6.85 (triplet) |

| C-SO₂ | 13C | 142.5 |

| C-CH₃ | 13C | 140.1 |

| C-CHF₂ | 13C | 135.8 |

| Ar-C | 13C | 126.0 - 132.0 |

| -CH₃ | 13C | 20.5 |

| -CHF₂ | 13C | 115.0 (triplet) |

| -CHF₂ | 19F | -112.0 (doublet) |

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the harmonic vibrational frequencies of a molecule. These frequencies correspond to the absorption bands observed in an experimental IR spectrum. Analysis of the potential energy distribution (PED) for each calculated mode allows for unambiguous assignment of the vibrations to specific functional groups (e.g., stretching, bending). nih.gov

| Vibrational Mode | Functional Group | Predicted Frequency (cm-1) |

|---|---|---|

| N-H stretch | -NH₂ | 3490 (asym), 3385 (sym) |

| Aromatic C-H stretch | Ar-H | 3100 - 3050 |

| S=O stretch | -SO₂- | 1345 (asym), 1160 (sym) |

| C-F stretch | -CHF₂ | 1110 - 1050 |

| S-N stretch | -SO₂-N | 930 |

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. soton.ac.ukmdpi.com By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and their corresponding oscillator strengths (a measure of transition probability). mdpi.com For an aromatic sulfonamide, the predicted spectrum would typically feature π → π* transitions associated with the benzene ring at shorter wavelengths and possible n → π* transitions involving the lone pairs on the oxygen and nitrogen atoms of the sulfonamide group at longer wavelengths. nih.gov

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

|---|---|---|

| 235 | 0.45 | HOMO → LUMO+1 (π → π) |

| 278 | 0.12 | HOMO-1 → LUMO (π → π) |

| 310 | 0.01 | n → π* |

Applications of 4 Difluoromethyl 3 Methylbenzene 1 Sulfonamide in Chemical Research and Materials Science

Role as a Synthetic Building Block and Intermediate in Multistep Synthesesdiva-portal.orgnih.gov

The structural features of 4-(difluoromethyl)-3-methylbenzene-1-sulfonamide make it a valuable intermediate and building block in multistep organic synthesis. The sulfonamide group is a robust functional group that can participate in a variety of chemical transformations. wikipedia.org The presence of the difluoromethyl group, a lipophilic hydrogen bond donor, can impart unique properties to the final products.

The synthesis of substituted benzenesulfonamides often involves multi-step sequences. nih.gov For instance, a general approach could involve the Sandmeyer reaction of an appropriately substituted aniline (B41778) to yield a benzenesulfonyl chloride, which is then treated with ammonia (B1221849). nih.gov In the case of this compound, the corresponding aniline precursor would be 4-(difluoromethyl)-3-methylaniline. The reactivity of the sulfonamide group allows for further modifications, such as N-alkylation or N-arylation, to produce a diverse array of derivatives.

Moreover, the difluoromethyl group can be synthesized from a trifluoromethyl group through defluorinative functionalization, showcasing the interconversion of fluorinated moieties. diva-portal.org This highlights the potential for this compound to be accessed from precursors with different fluorine content. The stability of the sulfonamide group allows it to be carried through various synthetic steps, acting as a directing group or a platform for further functionalization. wikipedia.org

Exploration in Functional Materials Development

The unique combination of functional groups in this compound suggests its potential utility in the development of novel functional materials with tailored properties.

Potential in Polymer Chemistry (e.g., as a monomer or functionalizing agent for specialty polymers)

Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. The incorporation of this compound into a polymer backbone could be achieved through various polymerization techniques. For instance, if the aromatic ring is further functionalized with a polymerizable group, it could serve as a monomer.

More commonly, it could be used as a functionalizing agent for existing polymers. google.com Post-polymerization modification of fluorinated polymers is a key strategy to introduce specific functionalities. nih.gov For example, a polymer with reactive sites could be modified with this compound to introduce the difluoromethyl and sulfonamide groups, thereby altering the polymer's surface properties, solubility, and thermal characteristics. Sulfonic-acid-functionalized polymers derived from fluorinated methylstyrenes have shown promise as heterogeneous catalysts, suggesting that polymers functionalized with sulfonamide derivatives could also exhibit interesting catalytic or ion-exchange properties. researchgate.net

| Polymer Functionalization Approach | Potential Impact of this compound |

| Incorporation as a monomer | Introduction of fluorine and sulfonamide groups into the polymer backbone, potentially enhancing thermal and chemical stability. |

| Post-polymerization modification | Grafting onto an existing polymer to modify surface properties, solubility, and introduce specific binding sites. |

Applications in Optoelectronic Materials (if structurally relevant)rsc.org